Methyl ethanesulfonate
Overview
Description
Methyl ethanesulfonate is an organic compound with the molecular formula C3H8O3S. It is a sulfonic acid ester, which means it contains a sulfonic acid group (-SO3H) attached to an alkyl group through an oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Ethanesulfonic acid, methyl ester, also known as Methyl ethanesulfonate, is a sulfonic acid ester .
Mode of Action
It’s known that sulfonic acid esters, such as ethanesulfonic acid, methyl ester, can participate in various chemical reactions due to their electrophilic nature . They can act as alkylating agents, introducing an alkyl group into other molecules, which can lead to significant changes in the target molecule’s properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl ethanesulfonate can be synthesized through the esterification of ethanesulfonic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
Ethanesulfonic acid+Methanol→Ethanesulfonic acid, methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of ethanesulfonic acid, methyl ester may involve the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The process may also include purification steps, such as distillation, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl ethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonic acid ester group can be substituted by nucleophiles, leading to the formation of different products.
Hydrolysis: The ester can be hydrolyzed back to ethanesulfonic acid and methanol in the presence of water and an acid or base catalyst.
Oxidation and Reduction: While the ester itself is relatively stable, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Acid or base catalysts are often used to facilitate hydrolysis reactions.
Oxidizing and Reducing Agents: Specific oxidizing and reducing agents can be used to modify the ester under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted ethanesulfonic acid derivatives can be formed.
Hydrolysis Products: The primary products of hydrolysis are ethanesulfonic acid and methanol.
Scientific Research Applications
Methyl ethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfonic acid esters and related compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, ethyl ester
- Ethanesulfonic acid, ethyl ester
- Methanesulfonic acid, methyl ester
Uniqueness
Methyl ethanesulfonate is unique due to its specific alkyl group and ester configuration, which confer distinct reactivity and properties compared to other sulfonic acid esters. Its ability to participate in a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.
Properties
IUPAC Name |
methyl ethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S/c1-3-7(4,5)6-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJRCXSSKLWCDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062055 | |
Record name | Ethanesulfonic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1912-28-3 | |
Record name | Methyl ethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1912-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanesulfonic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanesulfonic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanesulfonic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1912-28-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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